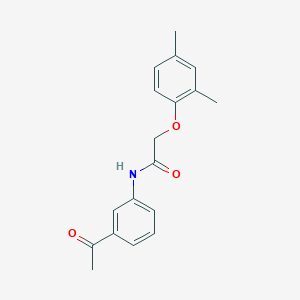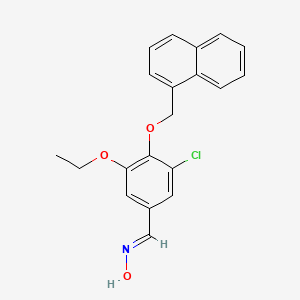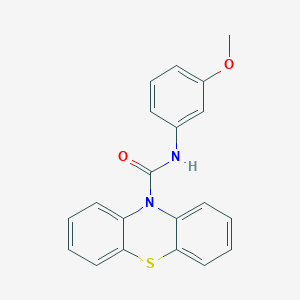
2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole
Vue d'ensemble
Description
2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole is a chemical compound that has attracted considerable attention from the scientific community due to its potential applications in various fields. This compound has been extensively studied for its unique properties, including its synthesis method, mechanism of action, and biochemical and physiological effects. In
Applications De Recherche Scientifique
Molecular Structure and Electronic Properties
The study of oxadiazole derivatives, including their dipole moments and molecular structure, provides foundational knowledge for understanding their interactions in various environments. Research by Lutskii et al. (1970) using the MO LCAO method highlighted the unique electron configuration and conjugation within the heterocycle of substituted oxadiazoles, offering insight into their chemical reactivity and potential as electronic materials (Lutskii, A., Shepel, A., Shvaika, O., & Klimisha, G. P., 1970).
Antimicrobial and Anticancer Activity
Oxadiazole derivatives are notable for their broad spectrum of biological activity, including antimicrobial and anticancer properties. The synthesis and evaluation of these compounds, as demonstrated by Siddiqui et al. (2014), reveal their potential as antibacterial agents against both gram-negative and gram-positive bacteria. This study also notes the moderate inhibition of α-chymotrypsin enzyme, suggesting a versatile therapeutic potential (Siddiqui, S. Z., Abbasi, M., Aziz‐ur‐Rehman, et al., 2014).
Another research avenue explores the anticancer activity of 1,3,4-oxadiazole derivatives. Polkam et al. (2021) designed and synthesized new derivatives bearing 2-positioned 2,5-dimethoxyphenyl substituent, revealing superior activity against human cancer cell lines. This suggests that modifications to the oxadiazole moiety could yield compounds with significant therapeutic applications (Polkam, N., Malthum, S., Anireddy, J., Brahma, U., & Vegi, G. N. Naidu, 2021).
Synthetic Methodologies and Chemical Behavior
Understanding the synthetic routes and chemical behavior of oxadiazole derivatives is crucial for exploring their applications. Innovative synthetic methodologies, such as those described by Ramazani and Rezaei (2010), enable the efficient production of 1,3,4-oxadiazole derivatives through a novel one-pot, four-component condensation reaction. This approach enhances the accessibility of these compounds for further research and application development (Ramazani, A., & Rezaei, A., 2010).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c1-20-13-8-5-11(9-14(13)21-2)16-19-18-15(22-16)10-3-6-12(17)7-4-10/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDMMVXYQYHILZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S*,5R*)-3-(2-ethylisonicotinoyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5523064.png)
![methyl 4-[(3-phenoxypropanoyl)amino]benzoate](/img/structure/B5523071.png)
![N-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5523075.png)

![2-methyl-4-(4-{[(2S)-2-(1-piperidinylcarbonyl)-1-pyrrolidinyl]methyl}phenyl)-2-butanol](/img/structure/B5523101.png)
![3-[(3-chloro-4-methoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5523105.png)


![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5523128.png)
![ethyl {2-[2-(4-methoxybenzoyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5523133.png)
![N,N,2-trimethyl-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5523142.png)
![9-(2-chlorobenzoyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5523143.png)
![methyl (4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetate](/img/structure/B5523151.png)

